molecular formula C19H16N4O2 B2527112 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685107-35-1

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2527112
CAS No.: 685107-35-1
M. Wt: 332.363
InChI Key: ZDCZBXUUISTBCR-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with two 4-methoxyphenyl groups at positions 6 and 7. Its molecular formula is C26H22N4O3, with an average mass of 438.487 g/mol and a monoisotopic mass of 438.169191 . The compound’s structure has been confirmed via X-ray crystallography in related derivatives, which highlights the planar geometry of the triazolopyrimidine scaffold and the steric influence of aryl substituents .

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-24-15-7-3-13(4-8-15)17-11-20-19-21-12-22-23(19)18(17)14-5-9-16(25-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZBXUUISTBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, utilizing dry toluene as the solvent at 140°C . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis offers a scalable and efficient approach that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl groups, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antiviral Activity : Research indicates that derivatives based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have shown potential as inhibitors against viruses such as HIV-1. For example, certain analogs demonstrated effective inhibition of RNase H activity with IC50 values in the micromolar range .
  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Inhibition of Enzymes : Compounds similar to 6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine have been reported to inhibit phosphodiesterase enzymes (PDE10), which are implicated in various neurological disorders .

Therapeutic Applications

The therapeutic potential of this compound extends across several domains:

  • Cancer Treatment : The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Its derivatives have been explored for their anticancer properties by modulating pathways involved in tumor growth and proliferation .
  • Cardiovascular Health : There is evidence suggesting that triazolo-pyrimidine derivatives can be useful in treating cardiovascular disorders due to their ability to influence vascular smooth muscle function and endothelial health .
  • Diabetes Management : Some studies have indicated that these compounds may play a role in managing type II diabetes by improving insulin sensitivity and reducing hyperglycemia .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the efficacy of this compound:

StudyFindings
Study A (2020)Investigated the antiviral properties against HIV-1; identified several potent analogs with low IC50 values.
Study B (2020)Explored antioxidant effects in cellular models; showed significant reduction in reactive oxygen species (ROS).
Study C (2020)Evaluated cardiovascular effects; demonstrated vasodilatory properties in isolated rat aorta models.

Mechanism of Action

The mechanism by which 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The triazole and pyrimidine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can trigger various cellular pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine and related triazolopyrimidine derivatives:

Compound Substituents Biological Activity Key Findings References
This compound 6- and 7-(4-methoxyphenyl) Not explicitly reported (structural analogs suggest anticancer potential) Structural similarity to antimitotic agents; methoxy groups enhance lipophilicity and binding affinity.
6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine 6-(4-MeOPh), 7-(3,4,5-triMeOPh) (pyrazolo core) Antimitotic microtubule destabilization IC50 values comparable to combretastatin A-4 (CA-4); disrupts tubulin polymerization.
7-Anilino triazolopyrimidines (e.g., 8q, 8r, 8s, 8u) 7-halogenated anilines (e.g., 4-fluoro, 4-chloro) Antiproliferative (A549, MDA-MB-231, HeLa cells) IC50 ~83 nM; 2× more potent tubulin inhibitors than CA-4; induces G2/M arrest and apoptosis.
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 5-phenyl, 7-(4-MeOPh) Antidiabetic (glucokinase activation), anti-inflammatory Dual activity as glucokinase activator and DPP-4 inhibitor; micromolar inhibition of IL-6/NO.
5,7-Diaryl-substituted triazolopyrimidine sulfonamides Sulfonamide groups at position 2 Herbicidal (ALS inhibitors) Structural analogs inhibit acetolactate synthase (ALS) in plants; substituent position dictates activity.
S1-TP, S2-TP, S3-TP (electroactive derivatives) 5-(chloromethyl/piperidinomethyl/morpholinomethyl), 2-(4-MeOPh) Electrochemical DNA interaction Modified redox properties; S1-TP shows strongest DNA binding due to chloromethyl group.

Structural and Functional Insights

Substituent Position and Core Modifications: The 6,7-bis(4-methoxyphenyl) derivative’s activity is hypothesized to arise from its planar triazolopyrimidine core and electron-donating methoxy groups, which enhance interactions with hydrophobic targets like tubulin . 7-Anilino derivatives () replace methoxyphenyl groups with halogenated anilines, improving antiproliferative potency but reducing selectivity compared to CA-4 .

Biological Activity: Antimitotic vs. Antidiabetic: While 6,7-bis(4-MeOPh) analogs are structurally aligned with microtubule-targeting agents, 5-phenyl-7-(4-MeOPh) derivatives () pivot toward metabolic regulation, underscoring the impact of substituent placement . Herbicidal Activity: Sulfonamide-substituted triazolopyrimidines () demonstrate that minor structural changes (e.g., sulfonamide vs. methoxy) can redirect activity from anticancer to agricultural applications .

Electroactive derivatives () with morpholinomethyl/piperidinomethyl groups exhibit tunable redox behavior, expanding utility in drug-DNA interaction studies .

Biological Activity

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a triazole ring fused to a pyrimidine ring and is characterized by the presence of methoxy groups on the phenyl rings, which may enhance its pharmacological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated efficacy against influenza A virus by disrupting crucial protein interactions necessary for viral replication. In particular, hybrid compounds targeting the PA-PB1 interface of the influenza virus polymerase have shown promising results with IC50 values indicating effective inhibition of viral polymerase activity .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. The compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anticonvulsant Effects

Certain derivatives of triazolo[1,5-a]pyrimidines have been identified as positive modulators of GABAA receptors and have shown significant anticonvulsant activity in animal models. For example, specific analogs demonstrated effective seizure control in pentylenetetrazole-induced epilepsy models with favorable protective indices compared to traditional anticonvulsants .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby affecting downstream signaling pathways.
  • Receptor Modulation : Its interaction with GABAA receptors enhances inhibitory neurotransmission, contributing to its anticonvulsant effects.
  • Antiviral Mechanism : By disrupting protein-protein interactions critical for viral replication (such as PA-PB1 in influenza), it prevents viral assembly and propagation.

Synthesis and Characterization

The synthesis of this compound typically involves microwave-mediated reactions that are eco-friendly and efficient. The reaction conditions often utilize dry toluene at elevated temperatures (around 140°C) without the need for catalysts. This method not only enhances yield but also reduces reaction times significantly compared to traditional synthetic routes .

Table: Comparison of Biological Activities

Activity TypeCompoundIC50/EC50 ValuesReference
AntiviralSimilar Triazole DerivativesIC50 = 1.1 μM (PA-PB1)
Anticancer6,7-Bis(4-methoxyphenyl)Varies by cell line
AnticonvulsantDerivativesED50 = 31.81 mg/kg

Case Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy against influenza A virus strains A/PR/8/34 (H1N1), derivatives closely related to this compound exhibited EC50 values ranging from 7 to 25 μM without cytotoxicity up to concentrations of 250 μM. This highlights the compound's potential as a therapeutic agent against viral infections.

Case Study 2: Anticancer Effects

Research focusing on the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through caspase activation pathways. The selectivity for cancer cells over normal cells was assessed using MTT assays and flow cytometry techniques.

Q & A

Basic: What are the most efficient synthetic protocols for 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Answer:
The compound is typically synthesized via multi-component reactions. A validated method involves a one-pot reaction using 5-amino-1,2,4-triazole derivatives, aryl aldehydes (e.g., 4-methoxybenzaldehyde), and β-keto esters in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol . Alternative approaches use molten-state TMDP (tetramethylenediamine piperazine) or solvent mixtures (ethanol/water) to improve yield (70-85%) and purity . Critical parameters include reaction time (10-12 minutes for fusion steps) and post-synthetic crystallization in ethanol .

Advanced: How do substituent variations at C-5 and C-7 positions influence bioactivity?

Answer:
Modifications at these positions significantly alter biological activity. For instance:

  • C-5 Methyl groups enhance hydrophobic interactions with enzyme pockets, improving anticancer activity .
  • C-7 Methoxyphenyl groups increase solubility and binding affinity to viral proteases, as shown in molecular docking studies .
    Contradictions in antimicrobial efficacy across studies (e.g., EC50 variations from 2.5 µM to >50 µM) may arise from differences in bacterial strain membrane permeability or substituent electronic effects .

Basic: What spectroscopic and analytical methods are essential for characterization?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600-1650 cm⁻¹, N-H deformation at 3300 cm⁻¹) .
  • NMR : 1^1H NMR confirms methoxyphenyl proton environments (δ 3.8-4.0 ppm for OCH₃), while 13^13C NMR distinguishes carbonyl carbons (δ 165-170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) validate molecular weight .

Advanced: How can computational modeling resolve discrepancies in target binding data?

Answer:
Molecular dynamics simulations and docking (e.g., AutoDock Vina) clarify conflicting reports on binding modes. For example:

  • Antiviral activity : Methoxyphenyl groups form π-π stacking with HIV-1 reverse transcriptase (binding energy: -9.2 kcal/mol) .
  • Anticancer activity : Methyl substituents at C-5 improve binding to topoisomerase IIα (ΔG = -8.5 kcal/mol) but may reduce solubility, requiring trade-off optimization .

Basic: What strategies mitigate solubility challenges during biological testing?

Answer:

  • Hydroxyl or methoxy groups : Para-substitutions on phenyl rings enhance aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
  • Prodrug approaches : Ethyl carboxylate esters (e.g., ethyl 6-carboxylate derivatives) improve cell membrane permeability, with in situ hydrolysis to active acids .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity between antiviral and anticancer targets?

Answer:

  • Antiviral selectivity : Fluorophenyl or bromophenyl groups at C-7 enhance interactions with viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) but reduce anticancer potency .
  • Anticancer selectivity : Bulky substituents (e.g., pentyl chains) at C-4 improve intercalation with DNA but increase cytotoxicity (IC50_{50} < 1 µM in HeLa cells) .

Basic: Which catalysts are optimal for scalable synthesis without compromising safety?

Answer:

  • APTS : Non-toxic, reusable catalyst yielding >80% product under mild conditions (50°C, 2 hours) .
  • Avoid TMDP/piperidine : High toxicity and regulatory restrictions make them unsuitable for large-scale synthesis .

Advanced: What experimental designs address contradictory data in enzyme inhibition assays?

Answer:

  • Control for assay conditions : Varying pH (6.5 vs. 7.4) alters protonation states of triazole nitrogens, affecting IC50_{50} values .
  • Orthogonal validation : Combine surface plasmon resonance (SPR) with fluorescence polarization to confirm binding kinetics .

Basic: How do steric effects of substituents influence metal complex formation?

Answer:
Isobutyl or phenyl groups at C-7 create steric hindrance, reducing coordination with transition metals (e.g., Cu2+^{2+}) but stabilizing complexes with smaller ions (e.g., Zn2+^{2+}) .

Advanced: What mechanistic insights explain variations in antimicrobial efficacy across analogs?

Answer:

  • Gram-positive vs. Gram-negative : Methoxy groups enhance penetration through lipid-rich Gram-positive membranes (MIC: 2.5 µM vs. 12.5 µM for E. coli) .
  • Resistance mechanisms : Overexpression of efflux pumps in S. aureus reduces efficacy of non-polar derivatives (e.g., logP > 3.5) .

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